DL-4-Hydroxyphenylalanine-3,3-D2
CAS No.: 35693-18-6
Cat. No.: VC3031133
Molecular Formula: C9H13NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35693-18-6 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-amino-3-(5,5-dideuterio-4-hydroxycyclohexa-1,3-dien-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1,3,8,11H,2,4-5,10H2,(H,12,13)/i4D2 |
| Standard InChI Key | DTWGQRDHHBBQEO-APZFVMQVSA-N |
| Isomeric SMILES | [2H]C1(CC(=CC=C1O)CC(C(=O)O)N)[2H] |
| SMILES | C1CC(=CC=C1CC(C(=O)O)N)O |
| Canonical SMILES | C1CC(=CC=C1CC(C(=O)O)N)O |
Introduction
Chemical Structure and Properties
Basic Information
DL-4-Hydroxyphenylalanine-3,3-D2, also known as DL-Tyrosine-d2, is characterized by the following properties:
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CAS Number: 35693-18-6
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Molecular Formula: C9H11D2NO3
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Molecular Weight: 183.2 g/mol
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IUPAC Name: 2-amino-3-(4-hydroxyphenyl-3,3-dideuterio)propanoic acid
The compound consists of a racemic mixture (DL) of tyrosine with two deuterium atoms specifically incorporated at the 3,3 (beta) positions, replacing the hydrogen atoms that would normally be present at these locations.
Physical and Chemical Properties
DL-4-Hydroxyphenylalanine-3,3-D2 maintains similar physical and chemical properties to non-deuterated tyrosine but with the added advantage of isotopic labeling. The deuterium substitution at the beta positions creates a compound that is chemically almost identical to regular tyrosine but can be distinguished through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
The compound's recommended storage condition is at -20°C to maintain its stability and prevent degradation over time .
Synthesis and Preparation Methods
Laboratory Synthesis
DL-4-Hydroxyphenylalanine-3,3-D2 is synthesized through the incorporation of deuterium into the tyrosine molecule. The synthesis typically involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium specifically at the desired 3,3 positions.
The reaction conditions often include careful control of temperature and pH to optimize the yield and purity of the product. This process must be precisely managed to ensure the deuterium is incorporated at the correct positions and that the final product maintains high isotopic purity.
Industrial Production
Industrial production of DL-4-Hydroxyphenylalanine-3,3-D2 follows similar chemical principles as laboratory synthesis but is conducted on a larger scale with enhanced controls over reaction parameters to ensure consistency and quality. The production process is typically carried out in facilities that adhere to current Good Manufacturing Practice (cGMP) standards to meet regulatory requirements for pharmaceutical and research applications.
Biochemical Functions and Metabolic Pathways
Role in Tyrosine Metabolism
DL-4-Hydroxyphenylalanine-3,3-D2, like non-deuterated tyrosine, plays a crucial role in various biological processes. Tyrosine serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine .
In normal metabolism, tyrosine is derived from the essential amino acid phenylalanine through the action of phenylalanine hydroxylase (PAH). This enzyme catalyzes the hydroxylation of phenylalanine to tyrosine, a critical step in phenylalanine catabolism . The deuterium labeling in DL-4-Hydroxyphenylalanine-3,3-D2 allows researchers to track this metabolic pathway with greater precision.
Interaction with Enzymatic Systems
DL-4-Hydroxyphenylalanine-3,3-D2 interacts with several enzymes involved in amino acid metabolism. In particular, it can serve as a substrate for:
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Tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA, a precursor to dopamine
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Tyrosine aminotransferase, which catalyzes the first step in tyrosine degradation
The deuterium labeling can affect the kinetics of these enzymatic reactions slightly due to the kinetic isotope effect, making the compound valuable for studying reaction mechanisms.
Research Applications
Metabolic Studies
DL-4-Hydroxyphenylalanine-3,3-D2 has been extensively used in metabolic studies to investigate tyrosine metabolism and related disorders. In one notable study, deuterated tyrosine loads were administered to patients with nonhepatic tyrosinemia to study defects in the tyrosine oxidation pathway . The research revealed:
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Elevated serum tyrosine levels in patients (1.37 and 1.52 mmol/liter)
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Excretion of deuterated tyrosine was more than 300 times that found in control subjects
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Pattern of metabolites indicated persistent defects in p-hydroxyphenylpyruvic acid oxidase in one patient
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Evidence of substrate inhibition of p-hydroxyphenylpyruvic acid oxidase in another patient
This research demonstrated how deuterium-labeled tyrosine can be used to detect and characterize enzymatic defects in tyrosine metabolism.
Tracing and Analytical Applications
The deuterium labeling makes DL-4-Hydroxyphenylalanine-3,3-D2 an excellent tracer compound for:
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Mass spectrometry studies – providing distinct mass differences from non-labeled compounds
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NMR spectroscopic analysis – offering unique spectral signatures
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Protein synthesis and turnover investigations
Studies of Aromatic Amino Acid Hydroxylation
DL-4-Hydroxyphenylalanine-3,3-D2 has been valuable in elucidating the mechanisms of aromatic amino acid hydroxylation. Research has shown that when phenylalanine with deuterium at the 4-position (4-2H-phenylalanine) is used as a substrate, the amount of tyrosine produced decreases, demonstrating the involvement of the labeled position in the hydroxylation reaction .
Biochemical Importance in Neurological Research
Neurotransmitter Synthesis
DL-4-Hydroxyphenylalanine-3,3-D2 serves as an important tool in studying the pathways of neurotransmitter synthesis. Tyrosine is a precursor to L-DOPA, which is subsequently converted to dopamine and other catecholamines. The deuterium labeling allows researchers to track these conversions precisely and understand the regulation of neurotransmitter production .
Studies have shown that tyrosine hydroxylase, the enzyme that converts tyrosine to L-DOPA, is subject to complex regulatory mechanisms, including inhibition by catecholamines and reactivation by phosphorylation. The use of labeled tyrosine aids in elucidating these regulatory processes .
Applications in Neurological Disorders Research
The compound has significant applications in research related to neurological disorders, particularly those involving dopamine dysregulation such as Parkinson's disease. By tracking the metabolism of deuterium-labeled tyrosine, researchers can:
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Investigate dopamine synthesis and degradation pathways
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Assess the effects of therapeutic interventions
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Study the impact of genetic mutations on tyrosine metabolism
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Explore the relationship between tyrosine metabolism and oxidative stress in neurological conditions
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
DL-4-Hydroxyphenylalanine-3,3-D2 differs from other forms of tyrosine primarily in the presence of deuterium atoms at specific positions. The table below compares this compound with similar compounds:
| Compound | Structure Modification | Primary Research Applications | Distinctive Properties |
|---|---|---|---|
| DL-4-Hydroxyphenylalanine-3,3-D2 | Deuterium at 3,3 positions | Metabolic tracing, enzyme kinetics | Enhanced stability for tracing studies |
| L-Tyrosine (non-deuterated) | Standard amino acid | Basic biochemical research | Natural substrate for enzymes |
| L-DOPA | Hydroxylated at 3 position | Parkinson's disease studies | Direct dopamine precursor |
| L-Tyrosine-13C6 | Carbon-13 in ring | Protein synthesis studies | Useful for mass spectrometry |
| L-Tyrosine-d4 | Deuterium in aromatic ring | Metabolite identification | Different mass fragmentation pattern |
This comparison highlights the unique properties of DL-4-Hydroxyphenylalanine-3,3-D2 that make it particularly suitable for certain research applications .
Advantages in Research Applications
The specific deuterium labeling in DL-4-Hydroxyphenylalanine-3,3-D2 offers several advantages over other labeled compounds:
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The deuterium atoms at the 3,3 positions are relatively stable during metabolic processes
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The compound closely mimics the natural substrate in enzymatic reactions
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It provides distinct spectroscopic signatures that facilitate tracking
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The racemic nature allows studies of stereospecific enzyme activities
Recent Research Findings
Applications in Metabolic Disorders Research
DL-4-Hydroxyphenylalanine-3,3-D2 has been particularly valuable in research on phenylketonuria (PKU), an autosomal recessive inborn error of phenylalanine metabolism resulting from deficiency of phenylalanine hydroxylase. Studies using this compound have helped to:
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